Gliadin p31-43 -

Gliadin p31-43

Catalog Number: EVT-14022702
CAS Number:
Molecular Formula: C71H102N18O20
Molecular Weight: 1527.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gliadin p31-43 is a peptide derived from gliadin, a component of gluten found in wheat and related grains. This peptide is particularly significant due to its role in triggering inflammatory responses associated with celiac disease, an autoimmune disorder that affects the small intestine. Gliadin p31-43 is known for its ability to evade complete digestion, remaining intact in the gastrointestinal tract and contributing to immune activation.

Source

Gliadin p31-43 is sourced from the prolamin fraction of wheat (Triticum aestivum). It is part of a larger protein family known as gliadins, which are characterized by their high proline and glutamine content. The specific sequence for gliadin p31-43 is LGQQQPFPPQQPY, and it is typically obtained through peptic-tryptic digests of gliadin proteins .

Classification

Gliadin p31-43 is classified as an α-gliadin peptide. Gliadins can be further categorized into various classes based on electrophoretic mobility, including α-, β-, γ-, and ω-gliadins. The classification reflects differences in their molecular weight and structural properties .

Synthesis Analysis

Methods

The synthesis of gliadin p31-43 involves several biochemical techniques. Initially, gliadin proteins are extracted from wheat flour using alcohol-soluble methods. These proteins are then subjected to enzymatic digestion using pepsin and trypsin to isolate specific peptide fragments, including p31-43. The purity of synthesized peptides is typically confirmed to be greater than 95% through techniques such as mass spectrometry .

Technical Details

Molecular dynamics simulations have been employed to study the behavior of gliadin p31-43 in solution. These simulations often use coarse-grained models to predict how the peptide assembles into oligomers under physiological conditions. The simulations suggest that gliadin p31-43 adopts a polyproline II structure, which facilitates its self-assembly into larger oligomeric forms .

Molecular Structure Analysis

Structure

The molecular formula for gliadin p31-43 is C71H102N18O20C_{71}H_{102}N_{18}O_{20} with a molecular weight of approximately 1,487 Da . The peptide's structure exhibits a propensity to form oligomers, which are critical for its biological function.

Data

Spectroscopic techniques such as circular dichroism have indicated that gliadin p31-43 can adopt different conformations depending on concentration and environmental conditions. At lower concentrations, it tends to form spherical nanostructures, while higher concentrations lead to larger aggregates .

Chemical Reactions Analysis

Reactions

Gliadin p31-43 undergoes several chemical reactions relevant to its role in celiac disease. One notable reaction involves deamidation, where the peptide interacts with transglutaminase 2 (TG2), leading to modifications that enhance its immunogenicity. This process occurs under physiological conditions and contributes to the peptide's ability to activate immune responses .

Technical Details

The deamidation reaction can be analyzed using liquid chromatography-mass spectrometry (LC-MS/MS), which allows for detailed characterization of the modified peptides. This reaction typically involves incubation with TG2 under controlled conditions, followed by purification and analysis of the resulting products .

Mechanism of Action

Process

The mechanism by which gliadin p31-43 induces inflammation involves several pathways. Upon ingestion, this peptide can activate the NLRP3 inflammasome in intestinal epithelial cells, leading to the production of pro-inflammatory cytokines such as interleukin-1 beta. This activation triggers downstream signaling cascades that contribute to intestinal inflammation characteristic of celiac disease .

Data

Research has shown that gliadin p31-43 can induce cellular stress responses in enterocytes, including increased reactive oxygen species production and activation of various signaling pathways like NF-kB and mTOR. These responses are critical for understanding how this peptide contributes to disease pathology .

Physical and Chemical Properties Analysis

Physical Properties

Gliadin p31-43 is a hydrophilic peptide due to its amino acid composition, which includes multiple polar residues. Its solubility characteristics vary with concentration and ionic strength, influencing its ability to form aggregates.

Chemical Properties

The chemical stability of gliadin p31-43 under physiological conditions allows it to persist in the gastrointestinal tract longer than many other peptides. This stability is crucial for its role in eliciting immune responses in susceptible individuals .

Applications

Scientific Uses

Gliadin p31-43 has significant implications in research related to celiac disease and gluten sensitivity. Its ability to activate innate immune pathways makes it a target for studies aimed at understanding gluten-related disorders. Additionally, it serves as a model compound for investigating the mechanisms of protein aggregation and immune activation in other diseases.

Immunological Role of Gliadin p31-43 in Celiac Disease

Innate Immune Activation by Gliadin p31-43

Gliadin peptide p31-43 (LGQQQPFPPQQPY), a digestion-resistant fragment of α-gliadin, is a critical driver of innate immunity in celiac disease (CeD). Its unique structural properties enable it to bypass digestive proteolysis and interact with intracellular pathways, triggering inflammation independently of adaptive immunity [1] [4].

Toll-like Receptor 7 (TLR7) Pathway Activation and IFN-α Induction

p31-43 activates endosomal TLR7, a receptor typically responsive to viral single-stranded RNA. This peptide mimics viral ligands by interfering with endocytic trafficking, leading to prolonged TLR7 signaling and subsequent IFN-α production. In CeD patients and enterocyte models (e.g., CaCo-2 cells), p31-43 synergizes with viral ligands to amplify IFN-α release—a key mediator of intestinal inflammation. This pathway establishes a sterile inflammatory environment reminiscent of antiviral responses [1] [5].

Key Mechanism:

  • Vesicular Trafficking Interference: p31-43 disrupts endosome maturation, causing TLR7 retention and sustained signaling [1].
  • IFN-α Signature: Elevated IFN-α levels correlate with mucosal damage in CeD biopsies [1] [12].

Table 1: Structural Features of p31-43 Enabling Innate Immune Activation

FeatureBiological ConsequenceExperimental Evidence
Polyproline-II HelixFacilitates oligomerization & receptor interactionNMR spectroscopy [2] [6]
Protease ResistancePersistence in intestinal lumenIn vitro digestion assays [4] [7]
Aggregation PropensityNLRP3 inflammasome activationAFM/CD spectroscopy [9] [10]

NLRP3 Inflammasome Activation and Caspase-1-Dependent Mucosal Damage

p31-43 spontaneously forms amyloid-like oligomers that activate the NLRP3 inflammasome—a cytosolic complex sensing cellular stress. In vitro, p31-43 oligomers promote ASC speck formation (inflammasome activation marker) and caspase-1 cleavage. In vivo, oral p31-43 administration in mice induces villous atrophy and epithelial damage, which is abolished in NLRP3⁻/⁻ or caspase-1⁻/⁻ models. Caspase-1 inhibition (Ac-YVAD-cmk) blocks IL-1β maturation and mucosal injury, confirming this pathway’s centrality in CeD pathogenesis [9] [10].

Downstream Effects:

  • Pyroptosis: Caspase-1-mediated inflammatory cell death.
  • IL-1β/IL-18 Release: Amplification of local inflammation [4] [9].

Synergistic Effects with Viral Ligands in Innate Immune Priming

p31-43 and viral ligands (e.g., dsRNA) cooperatively amplify TLR7-mediated responses. In CeD enterocytes, p31-43 enhances IFN-α production in response to viral motifs, priming the mucosa for inflammation. This synergy explains epidemiological links between viral infections and CeD onset: p31-43 creates a permissive environment for viral triggers to breach oral tolerance [1] [4].

Pathogenic Synergy Model:

  • p31-43 disrupts endolysosomal trafficking.
  • Viral ligands access TLR7 in "stalled" endosomes.
  • Exaggerated IFN-α/NF-κB responses drive tissue damage [1] [5].

Adaptive Immune Evasion and T-Cell Response Modulation

Unlike immunodominant gliadin peptides (e.g., 33-mer), p31-43 evades HLA-restricted adaptive immunity while indirectly enabling T-cell-driven inflammation.

Limited HLA-DQ2/DQ8 Binding and T-Cell Receptor Interaction

Structural studies reveal p31-43 adopts a rigid polyproline-II helix but lacks anchor residues for HLA-DQ2/DQ8 binding pockets. NMR analyses show its proline spacing disfavors productive docking with HLA-DQ, reducing T-cell receptor (TCR) engagement. In silico docking confirms weak binding affinity (Kd >100 μM)—insufficient for T-cell activation. Consequently, p31-43 does not elicit adaptive responses in vivo [2] [6].

Structural Basis for Non-Immunogenicity:

  • Proline Positioning: Disrupts hydrogen bonding with HLA-DQ.
  • Lack of Deamidation Sites: Prevents TG2-mediated affinity enhancement [2] [7].

Table 2: Adaptive vs. Innate Immunity Triggered by Gliadin Peptides

Featurep31-43 (Innate Trigger)33-mer (Adaptive Trigger)
HLA-DQ2/8 BindingNegligibleHigh affinity (Kd < 10 μM)
T-Cell ActivationAbsentRobust (Th1 polarization)
TG2 DeamidationNot requiredEssential for HLA binding
Primary Immune PathwayTLR7/NLRP3HLA-DQ restricted TCR signaling
Sources [2] [6] [7] [3] [7]

Role in Disrupting Oral Tolerance Mechanisms

p31-43 indirectly impairs oral tolerance via innate-mediated pathways:

  • IL-15 Upregulation: p31-43 induces enterocyte IL-15 secretion, inhibiting regulatory T cells (Tregs) and suppressing TGF-β signaling. This blocks tolerogenic responses to dietary antigens [4] [7].
  • Epithelial Stress: p31-43 binding to CFTR (cystic fibrosis transmembrane regulator) impairs epithelial function, increasing permeability and antigen exposure [4] [9].
  • Treg Inhibition: IL-15 diminishes FOXP3⁺ Treg suppressive capacity, permitting effector T-cell responses to gluten [7] [9].

Tolerance Breakdown Sequence:

  • Step 1: p31-43 → IL-15 secretion → Treg inhibition.
  • Step 2: Loss of suppression → Gliadin-specific Th1 cells expand.
  • Step 3: Adaptive response to immunodominant peptides (e.g., deamidated 33-mer) proceeds unchecked [4] [7] [9].

Compounds Mentioned

  • Gliadin p31-43
  • IFN-α
  • IL-15
  • TLR7
  • NLRP3
  • Caspase-1
  • HLA-DQ2/DQ8
  • IL-1β
  • TGF-β
  • CFTR

Properties

Product Name

Gliadin p31-43

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C71H102N18O20

Molecular Weight

1527.7 g/mol

InChI

InChI=1S/C71H102N18O20/c1-38(2)34-42(72)60(97)78-37-59(96)79-43(20-25-54(73)91)61(98)80-44(21-26-55(74)92)62(99)82-46(23-28-57(76)94)67(104)86-30-6-12-50(86)65(102)84-48(35-39-10-4-3-5-11-39)69(106)89-33-9-15-53(89)70(107)88-32-8-14-52(88)64(101)81-45(22-27-56(75)93)63(100)83-47(24-29-58(77)95)68(105)87-31-7-13-51(87)66(103)85-49(71(108)109)36-40-16-18-41(90)19-17-40/h3-5,10-11,16-19,38,42-53,90H,6-9,12-15,20-37,72H2,1-2H3,(H2,73,91)(H2,74,92)(H2,75,93)(H2,76,94)(H2,77,95)(H,78,97)(H,79,96)(H,80,98)(H,81,101)(H,82,99)(H,83,100)(H,84,102)(H,85,103)(H,108,109)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1

InChI Key

RCFWLPRMZAFVQJ-PEWBXTNBSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)N

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